molecular formula C16H15N3O3S B2993686 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950285-95-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No. B2993686
CAS RN: 950285-95-7
M. Wt: 329.37
InChI Key: OKRZQJIGPAZCLX-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound, due to its structural features, has been studied for its potential in medicinal chemistry, particularly as an antitumor agent. The presence of a thiadiazole ring is known to confer anticancer properties . Research has indicated that derivatives of thiadiazole can inhibit kinase activity, which is crucial in the proliferation of cancer cells .

Antibacterial Applications

The antibacterial properties of compounds containing the thiadiazole moiety have been explored. Studies have shown that such compounds can be effective against a range of Gram-positive and Gram-negative bacteria. This is particularly relevant in the search for new antibiotics to combat antibiotic-resistant strains .

Cytotoxicity Studies

Cytotoxicity studies are essential for understanding the safety profile of new compounds. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide has been subjected to such studies to evaluate its effect on normal and cancer cell lines, providing insights into its therapeutic potential and safety margin .

Metal Complexation for Enhanced Activity

The compound has been used to form metal complexes, particularly with copper (Cu+2), to enhance its biological activity. These complexes have shown promise in increasing the antibacterial and antitumor efficacy of the compound, opening up new avenues for its application in medicine .

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-14-18-19-16(23-14)17-15(20)10-6-7-22-13-5-4-12(21-2)9-11(13)8-10/h4-9H,3H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRZQJIGPAZCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

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